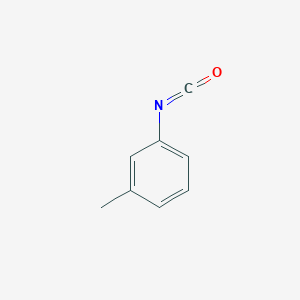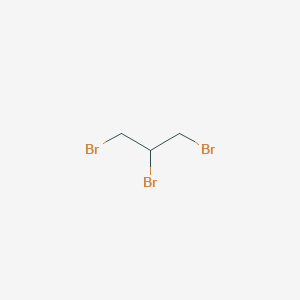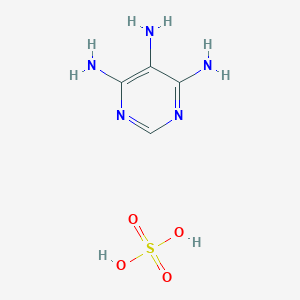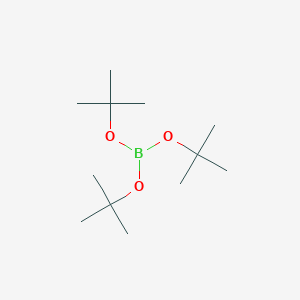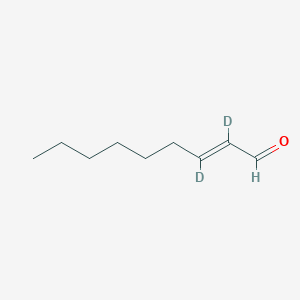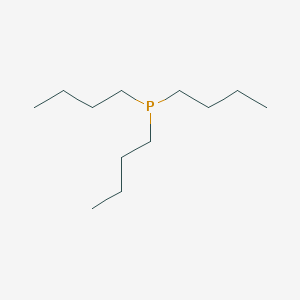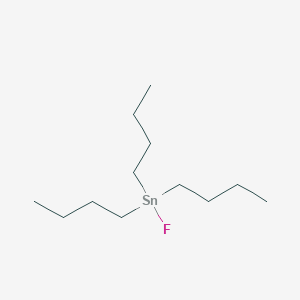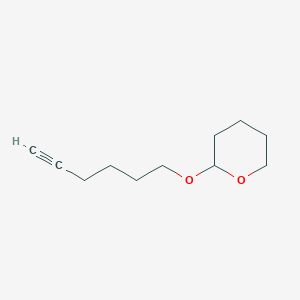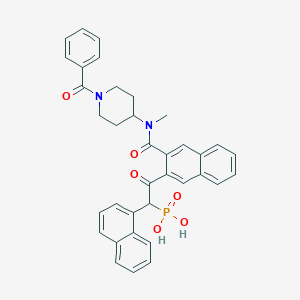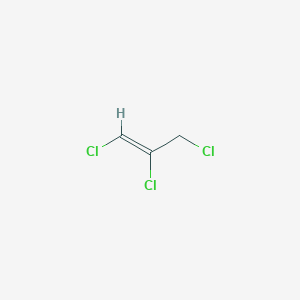
beta-Parinaric acid
Vue d'ensemble
Description
Beta-parinaric acid is a naturally occurring fluorescent compound that has been utilized as a probe to study the physical properties of membranes and their constituent lipids in various biological systems. The unique fluorescent characteristics of beta-parinaric acid make it an excellent tool for investigating the effects of temperature on membrane structures, such as plasma membranes, microsomes, and mitochondria, as well as their isolated lipids .
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of beta-parinaric acid, its application in research suggests that it is readily available for use as a fluorescent probe. The synthesis of such compounds typically involves organic chemistry techniques to create the polyunsaturated fatty acid structure that characterizes beta-parinaric acid.
Molecular Structure Analysis
Beta-parinaric acid's molecular structure, which includes multiple double bonds, is responsible for its fluorescent properties. This structure allows it to integrate into lipid membranes and respond to changes in the environment, such as temperature fluctuations, by altering its fluorescence. The molecular structure is crucial for its binding properties, as seen in the study of its interaction with bovine beta-lactoglobulin, where a specific disulfide-bonded residue was identified as being responsible for the complexation of beta-parinaric acid .
Chemical Reactions Analysis
The interaction of beta-parinaric acid with proteins, such as bovine beta-lactoglobulin, demonstrates its ability to form stable complexes under certain conditions. The specificity of this interaction is highlighted by the fact that beta-parinaric acid is preferred over other fatty acids, even when present at lower concentrations. This suggests that beta-parinaric acid can participate in selective chemical reactions within biological systems .
Physical and Chemical Properties Analysis
Beta-parinaric acid's physical and chemical properties are exemplified by its role as a fluorescent probe. Its ability to reveal characteristic temperatures of membrane lipids is a testament to its sensitivity to physical changes in its environment. The probe detected five characteristic breaks or changes in slope in the fluorescence efficiency, corresponding to different temperatures, which negates the theory of an asymmetric distribution of characteristic temperatures across the membranes of LM cells . Additionally, the comparison of alpha-parinaric acid's fluorescent properties with another probe in phosphatidylcholine vesicles above their phase transition temperature indicates that it can effectively monitor the fluidity and ordering of membrane lipids .
Applications De Recherche Scientifique
Membrane Studies and Temperature Sensitivity
Beta-parinaric acid has been instrumental in studying the effects of temperature changes on various cell membranes. Schroeder, Holland, and Vagelos (1976) utilized beta-parinaric acid as a probe to measure the temperature effects on plasma membranes, microsomes, and mitochondria in LM cells. They found characteristic temperature changes in the membranes and their lipids, highlighting its utility in understanding cell membrane dynamics (Schroeder, Holland, & Vagelos, 1976).
Probing Membrane Structure
Sklar, Hudson, and Simoni (1975, 1976) explored beta-parinaric acid as a fluorescent probe for membrane structure analysis. They synthesized lecithins containing alpha-parinaric acid and studied their absorption and fluorescence properties. Their work provided insights into phase transitions in lipid systems and lipid-protein interactions, demonstrating the probe's utility in membrane studies (Sklar, Hudson, & Simoni, 1975); (Sklar & Hudson, 1976).
Binding Properties and Complexation Studies
Imre, Zsila, and Szabó (2003) investigated the binding properties of parinaric acid with bovine beta-lactoglobulin using mass spectrometry. Their research highlighted the acid's complexation with proteins and its utility in understanding protein-ligand interactions (Imre, Zsila, & Szabó, 2003).
Fluorescence Probes for Membrane Fluidity
Fraley, Jameson, and Kaplan (1978) utilized alpha-parinaric acid to determine the fluidity of intracytoplasmic membranes in Rhodopseudomonas sphaeroides. Their work emphasized the probe's effectiveness in understanding membrane dynamics and the impact of proteins on membrane properties (Fraley, Jameson, & Kaplan, 1978).
Studying Oxidative Stress
Van den Berg (1994) used parinaric acid as a probe to study lipid peroxidation processes. This approach provided insights into oxidative stress in its initial stages, highlighting the potential of parinaric acid in studying oxidative decay and the effects of antioxidants (Van den Berg, 1994).
Lipid Peroxidation in Cardiomyocytes
Steenbergen, Drummen, Op den Kamp, and Post (1997) used cis-parinaric acid to measure lipid peroxidation in cardiomyocytes during ischemia and reperfusion. Their findings provided valuable information on the role of lipid peroxidation in cardiac health and disease (Steenbergen, Drummen, Op den Kamp, & Post, 1997).
Lipid Metabolism in Starvation
Cahill (2006) discussed the role of beta-hydroxybutyric acid in fuel metabolism during starvation, shedding light on its significance in human biology and potential therapeutic uses (Cahill, 2006).
Safety And Hazards
While specific safety and hazard information for beta-Parinaric acid is not readily available, it’s always important to handle chemicals with care and use appropriate safety measures.
Orientations Futures
Some species of Impatiens, such as I. mengtszeana, I. racemulosa, and I. oppositifolia, were found to contain very high levels (>50%) of parinaric acid. These species might be useful for various biomedical and industrial applications6. The presence of parinaric acid is a characteristic of Impatiens, and significant variations were found in the amount and forms of parinaric acid6. The potential application of parinaric acid and α-eleostearic acid as chemotaxonomic markers for Impatiens has been proposed6.
Propriétés
IUPAC Name |
(9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-10H,2,11-17H2,1H3,(H,19,20)/b4-3+,6-5+,8-7+,10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTNSXPMYKJZPR-BYFNFPHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CC=CC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C=C/C=C/C=C/CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Parinaric acid | |
CAS RN |
18427-44-6, 18841-21-9 | |
| Record name | Parinaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018427446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Parinaric acid, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018841219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Parinaric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PARINARIC ACID, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92I37360O0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




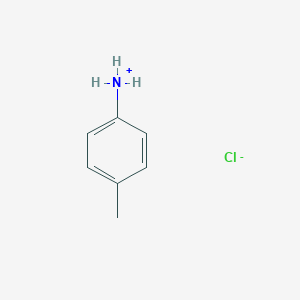
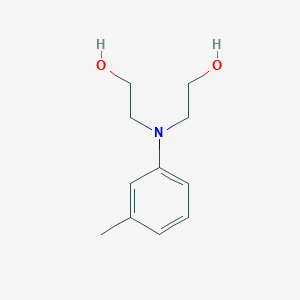
![2-Benzoyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B147535.png)
